Norelgestromin
Overview
Description
Norelgestromin, also known as norelgestromine, is a progestin medication used as a method of birth control for women . It is used in combination with an estrogen and is not available alone . The medication is available as a transdermal patch that is applied to the skin .
Molecular Structure Analysis
Norelgestromin has a molecular formula of C21H29NO2 . Its molecular weight is 327.468 g/mol . The structure of Norelgestromin includes several functional groups, including an oxime and an ethynyl group .Chemical Reactions Analysis
Norelgestromin undergoes various chemical reactions in the body. It is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . The major metabolite of Norelgestromin is Levonorgestrel .Scientific Research Applications
1. Pharmacokinetic Properties and Delivery Methods
Norelgestromin, a primary active metabolite of norgestimate, exhibits a unique pharmacokinetic profile when delivered via transdermal contraceptive patches (Ortho Evra/Evra). Studies have highlighted its steady serum concentration over time, avoiding the peaks and troughs seen with oral dosing. Importantly, the patch maintains effective serum concentrations of norelgestromin and ethinyl estradiol for extended periods, ensuring contraceptive efficacy even if patch replacement is delayed by a couple of days (Abrams et al., 2002).
2. Bioavailability and Stability for Clinical Application
Research into intravenous (IV) formulations of norelgestromin/ethinyl estradiol has been conducted to assess its absolute bioavailability in humans. The creation of a stable IV solution using ethanol/polysorbate 80 as a cosolvent/surfactant system has been successful. This formulation is chemically stable for up to 9 days at room temperature, paving the way for its use in bioavailability studies (Abdallah et al., 2016).
3. Effect on Bone Metabolism and Bone Mineral Density
A study comparing the effects of a contraceptive patch delivering norelgestromin and ethinylestradiol with a vaginal ring demonstrated positive influences on bone turnover in young postadolescent women. The study found that both contraceptive systems similarly influenced serum calcium levels and markers of bone metabolism, indicating a potential benefit in bone health (Massaro et al., 2010).
4. Androgen Receptor Activity in Breast Cancer Cells
Investigations into the androgen-like properties of norgestimate and its metabolite norelgestromin have revealed weak androgenic activity. This was studied using an in vitro transactivation assay in a human breast cancer cell line. The findings suggest potential clinical advantages of these compounds in treating breast cancer and hyperandrogenism in women, given their weak androgen-like effects (Prifti et al., 2004).
5. Contraceptive Efficacy and Safety
The efficacy, safety, and cycle control of norelgestromin as part of a transdermal contraceptive system have been extensively studied. Trials demonstrated its effectiveness in preventing pregnancy, low incidence of breakthrough bleeding, and overall good tolerability. The transdermal delivery system, offering a weekly change schedule, has been associated with excellent compliance and wearability characteristics, making it a viable contraceptive option (Smallwood et al., 2001).
properties
IUPAC Name |
(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXLNHNDMZNMC-VTKCIJPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Deacetylnorgestimate | |
CAS RN |
74183-55-4, 53016-31-2 | |
Record name | Norelgestromin, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORELGESTROMIN, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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